molecular formula C22H24N4O3S B5522266 4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate

4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate

Cat. No.: B5522266
M. Wt: 424.5 g/mol
InChI Key: RARYMKWZEODSPP-YDZHTSKRSA-N
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Description

4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a methoxyphenyl acetate moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Coupling with Methoxyphenyl Acetate: The final step involves coupling the triazole derivative with methoxyphenyl acetate under suitable reaction conditions, such as using coupling agents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands .

Chemical Reactions Analysis

4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: The ester bond in the methoxyphenyl acetate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acidic or basic catalysts .

Scientific Research Applications

4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The compound’s ability to undergo various chemical reactions also contributes to its biological activity by forming reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate can be compared with other similar compounds, such as:

    4-tert-butylphenyl acetate: Lacks the triazole and sulfanyl groups, resulting in different chemical reactivity and biological activity.

    4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate: Contains an additional methoxy group, which may alter its chemical properties and biological activities.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A different scaffold with distinct chemical and biological properties .

Properties

IUPAC Name

[4-[(E)-[3-(4-tert-butylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-14(27)29-18-11-6-15(12-19(18)28-5)13-23-26-20(24-25-21(26)30)16-7-9-17(10-8-16)22(2,3)4/h6-13H,1-5H3,(H,25,30)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARYMKWZEODSPP-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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